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Compound of Interest

2-bromoethyl N,N-
Compound Name:
dimethylcarbamate

Cat. No.: B2543142

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a
proposed synthetic route for 2-bromoethyl N,N-dimethylcarbamate. Due to the limited
availability of experimental data in peer-reviewed literature, this document primarily presents
predicted spectroscopic values and a plausible experimental protocol based on established
chemical principles. This information is intended to serve as a valuable resource for
researchers interested in the synthesis, characterization, and potential applications of this
compound.

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2-bromoethyl N,N-
dimethylcarbamate. These predictions are based on computational models and empirical data
for analogous chemical structures. It is important to note that experimental verification is
required for confirmation.

Mass Spectrometry

Predicted mass spectrometry data for various adducts of 2-bromoethyl N,N-
dimethylcarbamate are presented below. This data is useful for the identification of the
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compound in mass spectrometric analyses.

Adduct Predicted m/z
[M+H]* 195.99677
[M+Na]* 217.97871
[M-H]~ 193.98221
[M+NHa]* 213.02331
[M+K]* 233.95265
M+H-H201* 177.98675
[

[M+HCOO]~- 239.98769
M+CHsCOO]~ 254.00334
[

Predicted *H NMR Spectroscopy

The predicted *H NMR chemical shifts for 2-bromoethyl N,N-dimethylcarbamate in CDCIs
are outlined below. The multiplicity, integration, and proposed assignments are also included.

Chemical Shift

Multiplicity Integration Assignment
(ppm)
~4.30 Triplet (t) 2H -O-CH2-CH2Br
~3.50 Triplet (t) 2H -O-CH2-CH2Br
~2.95 Singlet (s) 6H -N(CHs)2

Predicted **C NMR Spectroscopy

The predicted 13C NMR chemical shifts for 2-bromoethyl N,N-dimethylcarbamate in CDCls

are provided in the following table.
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Chemical Shift (ppm) Assighment
~156 C=0 (Carbamate)
~65 -O-CH2-CH:zBr
~36 -N(CHs)2

~29 -O-CH2-CH2Br

Predicted Infrared (IR) Spectroscopy

The predicted characteristic infrared absorption bands for 2-bromoethyl N,N-
dimethylcarbamate are listed below. These frequencies correspond to the key functional
groups present in the molecule.

Wavenumber (cm~—?) Functional Group Vibration
~2930-2850 C-H stretch (alkane)

~1700 C=0 stretch (carbamate)
~1465 C-H bend (alkane)

~1260 C-0 stretch (ester)

~1180 C-N stretch (amine)

~650 C-Br stretch (alkyl halide)

Proposed Experimental Protocol: Synthesis of 2-
Bromoethyl N,N-Dimethylcarbamate

This section outlines a plausible and detailed experimental protocol for the synthesis of 2-
bromoethyl N,N-dimethylcarbamate from commercially available starting materials. This
procedure is based on standard organic synthesis methodologies for the formation of

carbamates.

Reaction Scheme:
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2-Bromoethanol + N,N-Dimethylcarbamoyl chloride — 2-Bromoethyl N,N-dimethylcarbamate
+ HCI

Materials and Reagents:

2-Bromoethanol

N,N-Dimethylcarbamoyl chloride

Anhydrous dichloromethane (DCM)

Triethylamine (EtsN) or Pyridine

Saturated aqueous sodium bicarbonate (NaHCOs) solution

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSQOa) or sodium sulfate (Na2S0a4)

Standard laboratory glassware and equipment (round-bottom flask, dropping funnel,
magnetic stirrer, condenser, separatory funnel, rotary evaporator)

Procedure:

Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic
stirrer, a dropping funnel, and a nitrogen inlet, add 2-bromoethanol (1.0 eq) and anhydrous
dichloromethane (DCM, approximately 2 M concentration relative to 2-bromoethanol).

Base Addition: Add triethylamine (1.1 eq) to the solution and cool the mixture to 0 °C in an
ice bath.

Carbamoy! Chloride Addition: Dissolve N,N-dimethylcarbamoyl chloride (1.05 eq) in a
minimal amount of anhydrous DCM and add it to the dropping funnel. Add the N,N-
dimethylcarbamoyl chloride solution dropwise to the stirred reaction mixture at 0 °C over a
period of 30 minutes.

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to
room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer
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chromatography (TLC).

o Workup: Upon completion of the reaction, quench the reaction by the slow addition of water.
Transfer the mixture to a separatory funnel.

o Extraction: Wash the organic layer sequentially with saturated aqueous NaHCOs solution (2
x 50 mL) and brine (1 x 50 mL).

e Drying and Concentration: Dry the organic layer over anhydrous MgSOa or NazSOa4, filter,
and concentrate the solvent under reduced pressure using a rotary evaporator.

 Purification: The crude product can be purified by vacuum distillation or column
chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl
acetate in hexanes) to yield pure 2-bromoethyl N,N-dimethylcarbamate.

Characterization:

The structure and purity of the synthesized 2-bromoethyl N,N-dimethylcarbamate should be
confirmed using the spectroscopic methods outlined above (*H NMR, 13C NMR, IR, and MS).

Workflow and Logic Diagrams

The following diagrams, generated using Graphviz, illustrate the proposed synthetic and
analytical workflow for 2-bromoethyl N,N-dimethylcarbamate.
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Synthesis Workflow for 2-Bromoethyl N,N-Dimethylcarbamate

2-Bromoethanol +
N,N-Dimethylcarbamoyl Chloride

Carbamate Formation
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Aqueous Workup
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Purification
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Pure 2-Bromoethyl
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Click to download full resolution via product page

Caption: Proposed synthesis workflow for 2-bromoethyl N,N-dimethylcarbamate.

Spectroscopic Characterization Workflow

Mass Spectrometry 1H NMR Spectroscopy 13C NMR Spectroscopy IR Spectroscopy
(Proton Environment Analysis) (Carbon Skeleton Analysis)

;

Data Analysis and
Structure Confirmation

(Molecular Weight Confirmation) (Functional Group Identification)
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Caption: Workflow for the spectroscopic characterization of the synthesized product.

 To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 2-Bromoethyl
N,N-Dimethylcarbamate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2543142#spectroscopic-data-for-2-bromoethyl-n-n-
dimethylcarbamate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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